molecular formula C14H19N B1330448 4-Heptylbenzonitrile CAS No. 60484-67-5

4-Heptylbenzonitrile

Cat. No.: B1330448
CAS No.: 60484-67-5
M. Wt: 201.31 g/mol
InChI Key: XTIKBCXMOYZUMG-UHFFFAOYSA-N
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Description

4-Heptylbenzonitrile is an organic compound with the molecular formula C14H19N. It is a derivative of benzonitrile, where a heptyl group is attached to the para position of the benzene ring. This compound is known for its applications in the synthesis of liquid crystals and other materials due to its high solubility in organic solvents and its ability to form stable mesophases .

Preparation Methods

4-Heptylbenzonitrile can be synthesized through the reaction of heptane cyanide and benzoyl chloride. This reaction is typically carried out under acidic conditions, with the addition of an acid catalyst such as boric acid or trifluoroboric acid to accelerate the reaction . The general reaction scheme is as follows:

C7H15CN+C6H5COClC6H4(C7H15)CN+HCl\text{C}_7\text{H}_{15}\text{CN} + \text{C}_6\text{H}_5\text{COCl} \rightarrow \text{C}_6\text{H}_4(\text{C}_7\text{H}_{15})\text{CN} + \text{HCl} C7​H15​CN+C6​H5​COCl→C6​H4​(C7​H15​)CN+HCl

In industrial settings, the production of this compound may involve more advanced techniques and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Heptylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Heptylbenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Heptylbenzonitrile involves its interaction with molecular targets through its nitrile group and the hydrophobic heptyl chain. The nitrile group can participate in hydrogen bonding and other interactions with biomolecules, while the heptyl chain enhances its solubility in organic solvents and its ability to interact with hydrophobic environments .

Comparison with Similar Compounds

4-Heptylbenzonitrile can be compared with other benzonitrile derivatives, such as:

    4-Methylbenzonitrile: Similar structure but with a methyl group instead of a heptyl group.

    4-Ethylbenzonitrile: Contains an ethyl group instead of a heptyl group.

    4-Phenylbenzonitrile: Contains a phenyl group instead of a heptyl group.

The uniqueness of this compound lies in its long heptyl chain, which imparts distinct physical and chemical properties, such as higher solubility in organic solvents and the ability to form stable mesophases .

Properties

IUPAC Name

4-heptylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIKBCXMOYZUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341804
Record name 4-Heptylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60484-67-5
Record name 4-Heptylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60484-67-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Heptylbenzonitrile
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Record name 4-Heptylbenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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